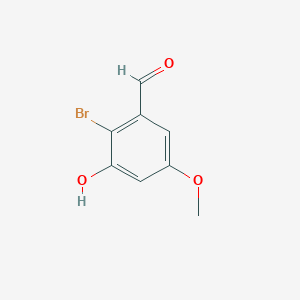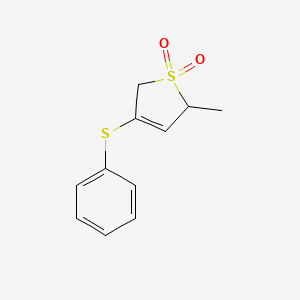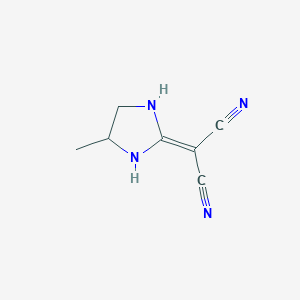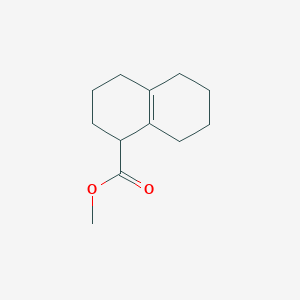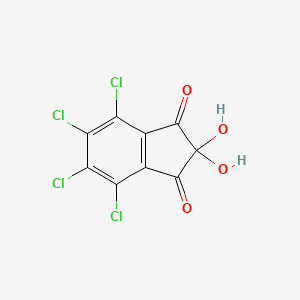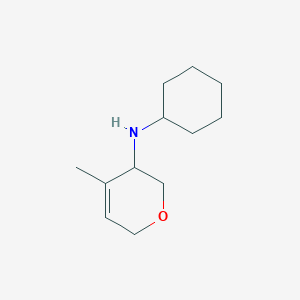
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine is a heterocyclic organic compound It features a pyran ring, which is a six-membered ring containing one oxygen atom, and an amine group attached to the third carbon of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction forms the pyran ring, which can then be further modified to introduce the cyclohexyl and amine groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and refinement to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Dihydropyran: A simpler compound with a similar pyran ring structure.
2H-Pyran-3(4H)-one: Another pyran derivative with different functional groups.
Uniqueness
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine is unique due to its combination of a cyclohexyl group, a methyl group, and an amine group attached to the pyran ring
Propiedades
Número CAS |
104960-66-9 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine |
InChI |
InChI=1S/C12H21NO/c1-10-7-8-14-9-12(10)13-11-5-3-2-4-6-11/h7,11-13H,2-6,8-9H2,1H3 |
Clave InChI |
FWDUDLQOBCZKNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCOCC1NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)
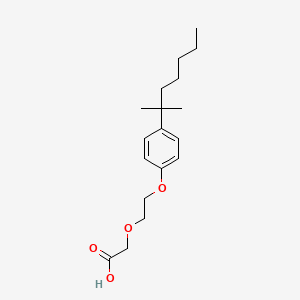

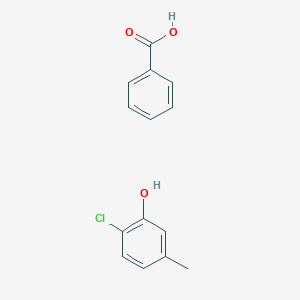
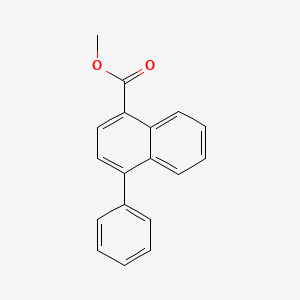
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
